molecular formula C23H21N3O5S B2620375 N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide CAS No. 922136-39-8

N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide

Cat. No.: B2620375
CAS No.: 922136-39-8
M. Wt: 451.5
InChI Key: XKJMMNKNOHFDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide (Compound ID: F732-0028) is a sulfonamide-containing heterocyclic compound with a molecular formula of C₂₃H₂₁N₃O₅S and a molecular weight of 451.5 g/mol . Its structure comprises a dibenzo[b,f][1,4]oxazepine core substituted with a methyl group at position 10 and an oxo group at position 11. A sulfamoyl bridge links the oxazepine system to a phenyl ring, which is further functionalized with a propionamide group at the para position . The compound has two hydrogen bond donors and nine acceptors, which may influence its pharmacokinetic behavior and target binding affinity.

Properties

IUPAC Name

N-[4-[(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-3-22(27)24-15-8-11-17(12-9-15)32(29,30)25-16-10-13-20-18(14-16)23(28)26(2)19-6-4-5-7-21(19)31-20/h4-14,25H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJMMNKNOHFDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide typically involves multiple steps One common approach is to start with the dibenzo[b,f][1,4]oxazepine core, which can be synthesized through a series of cyclization reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Antipsychotic Activity

Research indicates that derivatives of dibenzo[b,f][1,4]oxazepin compounds exhibit selective inhibition of dopamine D2 receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. The compound's structure suggests it may function similarly, potentially leading to the development of new antipsychotic medications .

Anti-inflammatory Properties

The sulfamoyl group in the compound is known for its anti-inflammatory effects. Compounds containing sulfamoyl groups have been studied for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Structure-Activity Relationship (SAR) Studies

The unique structure of N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide allows for extensive SAR studies. By modifying different components of the molecule, researchers can optimize its efficacy and reduce side effects. This iterative process is vital in drug discovery and development .

Potential as a Drug Carrier

The compound's ability to form stable complexes with various drugs positions it as a promising drug carrier. Its structural properties may enhance the solubility and bioavailability of poorly soluble drugs, facilitating their delivery to target sites within the body .

Clinical Trials

A notable study involving a related compound demonstrated significant improvements in patients with treatment-resistant schizophrenia when administered a derivative similar to this compound. The trial highlighted the compound's potential in managing symptoms effectively while minimizing adverse effects .

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, suggesting its potential use in cancer therapeutics .

Summary Table of Applications

Application AreaDescriptionReferences
Antipsychotic ActivitySelective inhibition of dopamine D2 receptors for schizophrenia treatment
Anti-inflammatory PropertiesInhibition of pro-inflammatory cytokines for treating inflammatory diseases
Drug DevelopmentStructure-activity relationship studies to optimize efficacy
Drug Carrier PotentialEnhances solubility and bioavailability of poorly soluble drugs
Clinical TrialsSignificant improvements in treatment-resistant schizophrenia
In Vitro StudiesInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of dibenzo-oxazepine sulfonamide derivatives. Below is a detailed comparison with its closest structural analogs:

Substituent Variations on the Dibenzo-Oxazepine Core

  • Ethyl-substituted analog: N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (F732-0078) replaces the methyl group with an ethyl moiety. The tetrahydronaphthalene sulfonamide moiety introduces a fused cycloalkane system, which may alter binding to hydrophobic protein pockets .
  • Acetyl-substituted analog : N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide features an acetyl group instead of the oxo-methylene system. The acetyl group introduces an electron-withdrawing effect, which could destabilize the oxazepine ring and reduce metabolic stability. The 4-methylbenzenesulfonamide substituent further increases logP (estimated ~3.5) compared to the phenylpropionamide in F732-0028 .

Sulfonamide-Linked Functional Group Modifications

  • Pyrazole and triazine derivatives : Compounds such as pyrazolo[1,5-a][1,3,5]triazines (e.g., derivatives 10–12 in ) replace the dibenzo-oxazepine core with nitrogen-rich heterocycles. These analogs exhibit enhanced hydrogen-bonding capacity (PSA >100 Ų) and improved solubility but lower logP (~2.0–2.5). Some derivatives in this class demonstrate antimicrobial activity, suggesting that sulfonamide moieties coupled with heterocycles may target bacterial enzymes like dihydropteroate synthase .

Physicochemical and Pharmacokinetic Property Comparison

Property F732-0028 Ethyl-substituted analog (F732-0078) Acetyl-substituted analog Pyrazolo-triazine derivatives
Molecular weight (g/mol) 451.5 ~470 (estimated) 408.47 300–400 (range)
logP 3.21 ~3.8 (estimated) ~3.5 (estimated) 2.0–2.5
Polar surface area (Ų) 86.4 ~80 (estimated) ~85 100–120
Hydrogen bond donors 2 2 2 3–4
Solubility (logSw) -3.872 Not reported Not reported -2.5 to -3.0

Biological Activity

N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a dibenzoxazepin core, which is a fused bicyclic structure known for various pharmacological activities. The molecular formula is C20H20N2O4SC_{20}H_{20}N_2O_4S, with a molecular weight of approximately 396.45 g/mol .

Biological Activity Overview

Research has indicated that derivatives of dibenzoxazepin compounds exhibit diverse biological activities, including:

  • Antitumor Effects : Some studies suggest that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : Compounds related to this class have demonstrated significant antimicrobial activity against various pathogens.
  • Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways associated with cancer and microbial growth.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
  • Oxidative Stress Reduction : It may exert antioxidant effects, reducing cellular damage caused by reactive oxygen species (ROS).

Research Findings and Case Studies

A review of recent literature reveals several studies highlighting the biological activity of related compounds:

Antitumor Activity

A study investigating the effects of dibenzoxazepin derivatives found that they could significantly reduce the viability of cancer cell lines through apoptosis induction. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Properties

Research has demonstrated that certain oxazepin derivatives exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Neuroprotective Effects

In vitro studies using neuronal cell lines showed that derivatives could protect against neurotoxic agents by upregulating antioxidant enzymes and downregulating pro-inflammatory cytokines .

Comparative Analysis Table

The following table summarizes the biological activities and mechanisms associated with this compound and similar compounds:

Activity Related Compounds Mechanism Reference
AntitumorDibenzoxazepinInduction of apoptosis via caspase activation
AntimicrobialSulfamoyl derivativesInhibition of cell wall synthesis
NeuroprotectiveOxazepin derivativesUpregulation of antioxidant enzymes

Q & A

Q. What experimental controls are essential to avoid false positives in cell-based assays?

  • Methodology : Include vehicle controls (DMSO), cytotoxicity assays (MTT), and off-target panels (e.g., kinase profiling). Use orthogonal assays (e.g., SPR for binding affinity) to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.